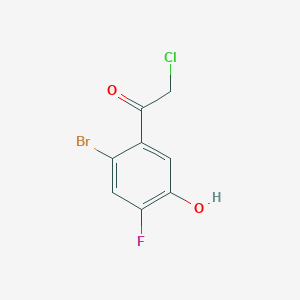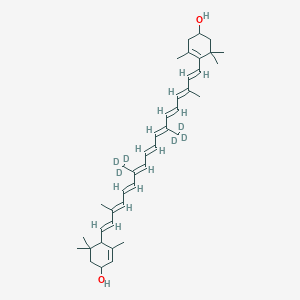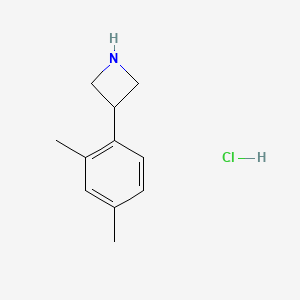![molecular formula C14H15NO B13719590 (5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)
(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that features a biphenyl core with an amino group, a methyl group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, while the hydroxyl group can be introduced through a Grignard reaction or reduction of a corresponding carbonyl compound.
Final Assembly: The final compound is obtained by combining the functionalized biphenyl intermediates under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation to form a corresponding carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Chemical Sensors: It can be used in the development of sensors for detecting specific analytes.
Wirkmechanismus
The mechanism of action of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In drug development, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
Vergleich Mit ähnlichen Verbindungen
- (4-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol
- (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol
- (5-Amino-3’-ethyl-[1,1’-biphenyl]-3-yl)methanol
Comparison:
- Structural Differences: The position and type of substituents on the biphenyl core can significantly affect the compound’s chemical and physical properties.
- Reactivity: The presence of different substituents can influence the reactivity of the compound in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, the unique combination of functional groups in (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol can make it more suitable for specific applications, such as targeted drug development or specialized catalytic processes.
This detailed article provides a comprehensive overview of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
[3-amino-5-(3-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-3-2-4-12(5-10)13-6-11(9-16)7-14(15)8-13/h2-8,16H,9,15H2,1H3 |
InChI-Schlüssel |
LXAGSRAKSDFOLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


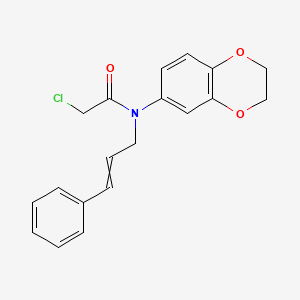
![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
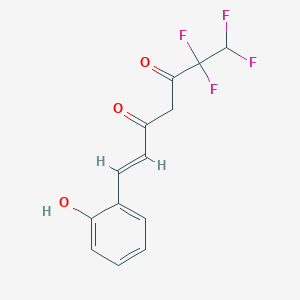
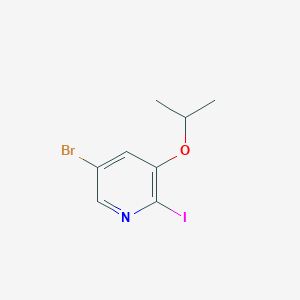
![Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)


